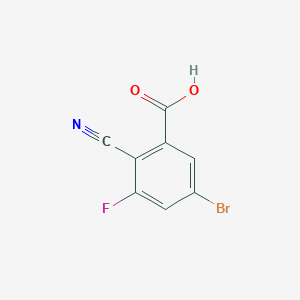

5-Bromo-2-cyano-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMWLIXWBCIRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Bromination of 2-Cyanobenzoic Acid Derivatives

This approach involves brominating a suitable benzoic acid or benzonitrile precursor to introduce the bromine atom at the 5-position, followed by nitrile formation if necessary.

- Starting Material: 2-cyanobenzoic acid or 2-chlorobenzonitrile.

- Bromination: Use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or under specific conditions to achieve regioselectivity.

- Reaction Conditions: Typically performed at controlled temperatures (0-25°C) to prevent over-bromination or side reactions.

- A patent describes bromination of 2-chlorobenzonitrile with NBS in concentrated sulfuric acid, yielding 5-bromo-2-chlorobenzonitrile with high selectivity (patent CN113321577A).

- The process benefits from the directing effect of the nitrile group, favoring substitution at the 5-position.

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), sulfuric acid | Room temp to 50°C | ~85-90% | High regioselectivity due to nitrile directing effect |

Hydrolysis of Brominated Nitrile to Benzoic Acid Derivative

Hydrolyzing the nitrile group to the corresponding carboxylic acid is achieved under alkaline conditions.

- Reagents: Sodium hydroxide or potassium hydroxide.

- Conditions: Reflux in aqueous medium at elevated temperatures (80-120°C) for several hours.

- Outcome: Formation of 5-bromo-2-chlorobenzoic acid or related derivatives.

- Hydrolysis of 5-bromo-2-chlorobenzonitrile yields the corresponding acid with high efficiency, especially when performed under controlled alkaline hydrolysis conditions.

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Hydrolysis | NaOH or KOH | Reflux at 80-120°C | >90% | Efficient conversion of nitrile to acid |

Conversion to 5-Bromo-2-cyano-3-fluorobenzoic Acid

The final step involves introducing the fluorine atom at the 3-position, which can be achieved via electrophilic fluorination or nucleophilic substitution, depending on the precursor.

- A direct fluorination at the aromatic ring can be challenging; however, using fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions has been reported to selectively fluorinate aromatic compounds.

- Alternatively, the fluorine can be introduced prior to bromination, depending on the synthetic route chosen.

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Fluorination | Selectfluor or NFSI | Mild temperature, room temp to 50°C | Variable | Selectivity depends on substitution pattern |

Summary of the Overall Synthetic Route

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines .

Scientific Research Applications

5-Bromo-2-cyano-3-fluorobenzoic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the development of biochemical probes and inhibitors.

Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-bromo-2-cyano-3-fluorobenzoic acid and its analogs:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects on Reactivity Cyano (CN) vs. Chloro (Cl)/Iodo (I): The cyano group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitution or cyclization reactions. In contrast, chloro and iodo derivatives (e.g., 5-bromo-2-chlorobenzoic acid) undergo slower substitutions due to weaker leaving-group ability (Cl⁻) or steric hindrance (I) . Fluoro (F) vs. Hydroxyl (OH): Fluorine’s electronegativity increases the acidity of the benzoic acid group (pKa ~2.8 estimated) compared to hydroxyl-containing analogs (pKa ~4.5 for 5-bromo-3-fluoro-2-hydroxybenzoic acid) .

Applications in Synthesis Pharmaceutical Intermediates: The target compound’s cyano group is valuable for constructing heterocycles (e.g., triazoles or pyridines), while 5-bromo-2-chlorobenzoic acid is a proven intermediate in herbicide synthesis (e.g., sulfonylurea derivatives) . Material Science: Nitro-substituted analogs (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) are precursors for explosives or dyes, whereas iodo derivatives may serve in radiolabeling .

Chloro and iodo analogs pose risks of halogenated byproducts, while nitro derivatives are explosive hazards .

Biological Activity

5-Bromo-2-cyano-3-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-cyano-3-fluorobenzoic acid is , with a molecular weight of approximately 232.02 g/mol. The compound features a bromine atom, a cyano group (−C≡N), and a fluorine atom, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.02 g/mol |

| Functional Groups | Bromine, Cyano, Fluorine |

The biological activity of 5-Bromo-2-cyano-3-fluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen and cyano groups enhances its electrophilic properties, allowing it to modulate biochemical pathways effectively. This modulation can lead to both inhibitory and stimulatory effects on cellular processes, making it a candidate for therapeutic applications.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The cyano and fluorine substituents may enhance membrane permeability, facilitating greater antibacterial action.

- Anticancer Properties : Some studies suggest that halogenated benzoic acids can induce apoptosis in cancer cells. The specific mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of 5-Bromo-2-cyano-3-fluorobenzoic acid on human cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting potential as an anticancer agent .

- Antibacterial Screening : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited substantial antibacterial activity, particularly against resistant strains. This highlights its potential utility in developing new antibiotics .

- Mechanistic Insights : Computational studies have provided insights into how the compound interacts at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Bromo-2-cyano-3-fluorobenzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Cyano-3-fluorobenzoic Acid | Lacks bromine but retains cyano and fluoro groups | |

| 4-Bromo-2-fluorobenzoic Acid | Contains bromine and fluorine but lacks cyano group | |

| 6-Bromo-2-cyano-3-fluorobenzoic Acid | Similar halogen and cyano groups |

The distinct combination of bromine, cyano, and fluorine in 5-Bromo-2-cyano-3-fluorobenzoic acid contributes to its unique reactivity profile compared to these compounds.

Q & A

Q. What are the key functional groups in 5-Bromo-2-cyano-3-fluorobenzoic acid, and how do they influence reactivity?

The compound features four functional groups:

- Bromo (Br) : A strong electron-withdrawing group (EWG) that directs electrophilic substitution to specific positions on the aromatic ring and serves as a leaving group in cross-coupling reactions.

- Cyano (CN) : A meta-directing EWG that enhances electrophilicity of the aromatic ring and participates in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids).

- Fluoro (F) : An ortho/para-directing EWG that stabilizes intermediates via resonance and inductive effects, influencing regioselectivity in substitutions.

- Carboxylic acid (COOH) : Provides acidity (pKa ~2-3) for salt formation, hydrogen bonding, and coupling reactions (e.g., amide formation).

These groups collectively enable applications in Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and heterocycle synthesis .

Q. What synthetic routes are feasible for 5-Bromo-2-cyano-3-fluorobenzoic acid?

A plausible multi-step synthesis involves:

Bromination : Introduce bromine to a pre-fluorinated benzoic acid derivative (e.g., via electrophilic substitution using Br₂/FeBr₃).

Cyanation : Replace a halogen (e.g., Cl) with CN using CuCN/KCN under Ullmann conditions.

Functional group protection : Protect the carboxylic acid (e.g., as a methyl ester) during halogenation steps to avoid side reactions.

Deprotection : Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.

Similar strategies are documented for structurally related halogenated benzoic acids, where sequential functionalization ensures regiochemical control .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized with this compound?

Key considerations for coupling with boronic acids (e.g., aryl/vinyl):

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (DMF, THF).

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid and activate the catalyst.

- Temperature : 80–100°C to balance reaction rate and decomposition risks.

- Competing reactions : Hydrodehalogenation (mitigated by excess boronic acid) or decarboxylation (controlled via pH <7).

For example, coupling with 3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) yields biaryl derivatives for pharmaceutical intermediates .

Q. How to resolve contradictions in NMR data for derivatives (e.g., unexpected splitting patterns)?

Contradictions often arise from:

- Fluorine coupling : ¹⁹F NMR (δ ~-110 to -120 ppm) reveals through-space interactions with adjacent protons.

- Dynamic effects : Rotamers or hindered rotation in bulky derivatives cause peak splitting in ¹H NMR.

- Solvent/Concentration : Aggregation in polar solvents may mask true splitting.

Q. Methodology :

Q. What strategies mitigate decomposition during storage?

Decomposition pathways (hydrolysis, decarboxylation) are minimized by:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.

- Stabilizers : Add 1% w/w ascorbic acid to prevent oxidative degradation.

- Formulation : Convert to stable salts (e.g., sodium or ammonium) for aqueous work .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | Technique | Key Peaks |

|---|---|---|

| COOH (carboxylic acid) | IR | 2500–3300 cm⁻¹ (broad, O-H), 1680–1720 cm⁻¹ (C=O) |

| CN (cyano) | ¹³C NMR | δ ~115–120 ppm |

| Br (bromo) | XPS | Binding energy ~70 eV (Br 3d) |

| F (fluoro) | ¹⁹F NMR | δ ~-110 to -120 ppm |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Facilitates oxidative addition of Br |

| Solvent | DMF | Enhances solubility of polar intermediates |

| Temperature | 80°C | Balances reaction rate and stability |

| Base | Cs₂CO₃ (2 eq) | Neutralizes HBr byproduct |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.